テトラジホン

概要

説明

Tetradifon is a non-systemic acaricide primarily used to control phytophagous mites in various horticultural crops. It was introduced around 1955 and has been widely used in agriculture to manage pests such as the citrus spider mite, red spider mite, flat mites, and yellow mite . Tetradifon is known for its larvicidal and ovicidal activity, making it effective against the eggs and larvae of many pests .

科学的研究の応用

Tetradifon has several applications in scientific research:

Agriculture: It is widely used to control mite populations in crops such as apples, pears, peaches, citrus, ornamentals, cotton, and tea.

Analytical Chemistry: Tetradifon is used in the development of high selectivity sensors for detecting pesticide residues in food.

Environmental Studies: Research on tetradifon includes studying its persistence in the environment and its effects on non-target organisms.

作用機序

Target of Action

Tetradifon primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the energy metabolism of cells, being responsible for the production of ATP, the main energy currency of the cell.

Mode of Action

Tetradifon acts as an inhibitor of mitochondrial ATP synthase . By inhibiting this enzyme, Tetradifon disrupts the energy metabolism of the cell, leading to a lack of ATP. This lack of energy eventually leads to the death of the cell.

Biochemical Pathways

It is known that tetradifon interferes with the normal biological processes of plants, inducing oxidative stress

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tetradifon is limited. One study suggests that tetradifon and its metabolites are rapidly excreted from the body .

Result of Action

The inhibition of mitochondrial ATP synthase by Tetradifon leads to a disruption in energy metabolism, causing a lack of ATP. This energy deficiency can lead to the death of the cell .

Action Environment

Tetradifon is persistent and only slightly mobile in soils . Its water solubility is low, and there is only restricted leaching from soil by rain . These properties suggest that environmental factors such as soil type and rainfall can influence the action, efficacy, and stability of Tetradifon.

生化学分析

Biochemical Properties

Tetradifon interacts with various enzymes, proteins, and other biomolecules. In a study on Daphnia magna, Tetradifon was found to affect the organism’s energy budget, which is used for growth, reproduction, and metabolism . The caloric content was determined as a biomarker of Tetradifon toxicity .

Cellular Effects

Tetradifon influences cell function by affecting the energy budget of the cells. As the concentration of Tetradifon increases, the energy content of Daphnia magna decreases . This suggests that Tetradifon may have a similar effect on other types of cells and cellular processes.

Molecular Mechanism

It is known that Tetradifon exerts its effects by interacting with biomolecules and affecting the energy budget of the organism .

Temporal Effects in Laboratory Settings

In a 5-day test, Daphnia magna were exposed to sublethal Tetradifon concentrations. It was observed that the caloric content of the organisms decreased as the concentration of Tetradifon increased . At 120 hours, the caloric content was depleted by more than 51% at pesticide concentrations of 0.18 mg/L and higher .

Dosage Effects in Animal Models

The effects of Tetradifon vary with different dosages. In the aforementioned study, the adverse effects of Tetradifon on Daphnia magna were observed at concentrations as low as 0.18 mg/L .

Metabolic Pathways

It is known that Tetradifon affects the energy budget of organisms, suggesting that it may interact with enzymes or cofactors involved in energy metabolism .

Transport and Distribution

Given its effects on the energy budget of organisms, it is likely that Tetradifon interacts with transporters or binding proteins .

Subcellular Localization

Given its effects on the energy budget of organisms, it is likely that Tetradifon is localized to compartments or organelles involved in energy metabolism .

準備方法

Tetradifon is synthesized through a Friedel-Crafts reaction between 2,4,5-trichlorophenylsulfonyl chloride and monochlorobenzene in the presence of anhydrous aluminum chloride or ferric chloride . Another method involves Sandmeyer diazotization . These methods ensure the production of tetradifon with high purity and yield.

化学反応の分析

Tetradifon undergoes various chemical reactions, including:

Oxidation: Tetradifon can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also be reduced, although the specific conditions and products of this reaction are less commonly studied.

Substitution: Tetradifon can undergo substitution reactions, particularly involving the chlorine atoms in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Tetradifon is unique among acaricides due to its specific mode of action and its effectiveness against a wide range of mite species. Similar compounds include:

Chlorbenside: Another acaricide used for mite control, but with a different mode of action.

Genite 923: Used similarly to tetradifon but may have different environmental and toxicological profiles.

Tetradifon stands out due to its persistence and effectiveness, making it a valuable tool in integrated pest management programs.

特性

IUPAC Name |

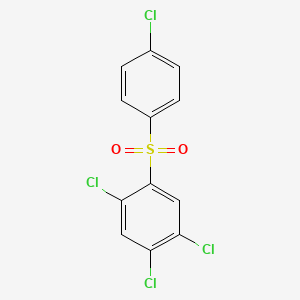

1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGCXEBRWGEOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021316 | |

| Record name | Tetradifon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Colorless solid; [ICSC] Technical product: Off-white to slightly yellow solid; [HSDB] White odorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Tetradifon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in acetone 67.3, methanol 3.46, ethyl acetate 67.3, hexane 1.52, dichloromethane 297, xylene 105 (all in g/L, 20 °C), Soluble in aromatic hydrocarbon solvents, dioxan, AT 18 °C: 0.4 G/100 G PETROLEUM ETHER; 7.1 G/100 G ETHYL ACETATE; 10.5 G/100 G METHYL ETHYL KETONE; AND 1.6 G/100 G CARBON TETRACHLORIDE., In water, 7.80X10-2 mg/L @ 20 °C, Sol in water ... at 20 °C, 0.08 mg/l., Solubility in water at 20 °C: none | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.151 @ 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.40X10-10 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity. | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, White, crystalline powder | |

CAS No. |

116-29-0 | |

| Record name | Tetradifon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradifon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradifon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradifon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADIFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP8EA8VTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146.5 - 147.5 °C, MELTING POINT: 144 °C /Technical product/, 148-149 °C | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

- Spectroscopic Data: While the provided articles don't delve into detailed spectroscopic data, they do mention the use of Gas Chromatography (GC) with Electron Capture Detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for detection and confirmation of Tetradifon residues. [, , ]

ANone: The provided research focuses on Tetradifon's application as a pesticide, and there is no mention of its catalytic properties or potential applications in catalysis.

ANone: The provided research primarily involves laboratory and field studies. There is no mention of computational chemistry, modeling, simulations, or QSAR model development for Tetradifon in these studies.

A: While the research doesn't directly investigate SAR through specific structural modifications of Tetradifon, it highlights the structural differences between Tetradifon and other acaricides like Dicofol, which may contribute to their different activity profiles and resistance development. [, , ] Further research focusing on modifying specific moieties within the Tetradifon molecule would be needed to establish a comprehensive SAR.

ANone: While the research highlights the importance of responsible pesticide use, it does not specifically discuss SHE (Safety, Health, and Environment) regulations related to Tetradifon. It's important to note that regulations vary by country and region.

A: The research primarily focuses on the efficacy of Tetradifon in controlling mite infestations in various crops, including apple, citrus, cucumber, and date palm, using in vivo experiments. [, , , , , ] These studies typically involve treating plants with Tetradifon and assessing its impact on mite populations and crop damage. Specific in vitro studies, such as those using cell cultures, are not mentioned.

A: While the specific mechanisms of Tetradifon resistance are not fully elucidated in the research, it acknowledges the development of resistance in various mite populations. [, , , ] This resistance development often involves cross-resistance to other acaricides, particularly those with similar modes of action or belonging to the same chemical class. For example, a study on Tetranychus urticae found cross-resistance to Tetradifon in populations resistant to Dicofol, indicating potential shared resistance mechanisms. [, ]

ANone: The provided research focuses on the efficacy and application of Tetradifon as a pesticide and does not provide specific information regarding its toxicology and safety profile for humans or other non-target organisms.

ANone: The provided research focuses on Tetradifon's application as a pesticide and does not contain information relevant to drug delivery, targeting, biomarkers, immunogenicity, drug interactions, biocompatibility, or biodegradability.

A: The research explores the efficacy of various alternative acaricides, including Dicofol, Hexythiazox, Fenpyroximate, and others, providing a basis for comparison and potential substitution strategies. [, , , , ] The choice of an appropriate alternative depends on factors like the target mite species, crop type, resistance patterns, and environmental considerations.

ANone: The provided articles highlight the use of various research tools and methodologies, including:

- Bioassays: Evaluating the efficacy of Tetradifon against different life stages of mites. [, , ]

- Field trials: Assessing the effectiveness of Tetradifon in controlling mite populations under practical field conditions. [, , , ]

- Chemical analysis: Determining Tetradifon residues in various matrices, including crops, water, and animal tissues, using techniques like GC-ECD and GC-MS. [, , , ]

A: The research provides a glimpse into the historical use of Tetradifon as an acaricide, dating back to at least the 1960s. [, , ] It highlights the evolution of mite control strategies, the emergence of resistance, and the ongoing search for effective and sustainable alternatives.

ANone: The research presented highlights the interdisciplinary nature of studying Tetradifon, encompassing:

- Entomology: Understanding mite biology, behavior, and resistance mechanisms. [, , ]

- Agricultural Science: Evaluating the efficacy and impact of Tetradifon on various crops. [, , , ]

- Chemistry: Analyzing Tetradifon residues and investigating its environmental fate. [, , , ]

- Toxicology: Assessing the potential risks of Tetradifon to non-target organisms. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。